cis-2a,3-Dihydroxy-3-methylcholanthrene

Description

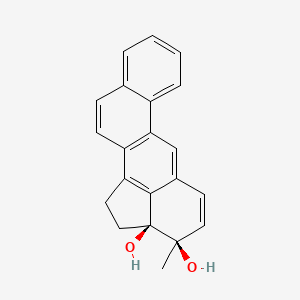

Structure

2D Structure

3D Structure

Properties

CAS No. |

68688-84-6 |

|---|---|

Molecular Formula |

C21H18O2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(2aS,3R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-2a,3-diol |

InChI |

InChI=1S/C21H18O2/c1-20(22)10-8-14-12-18-15-5-3-2-4-13(15)6-7-16(18)17-9-11-21(20,23)19(14)17/h2-8,10,12,22-23H,9,11H2,1H3/t20-,21+/m1/s1 |

InChI Key |

DDOUAHQYFGDWTO-RTWAWAEBSA-N |

SMILES |

CC1(C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C1(CC5)O)O |

Isomeric SMILES |

C[C@]1(C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2[C@]1(CC5)O)O |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C1(CC5)O)O |

Synonyms |

3-methylcholanthrene-cis-2a,3-diol |

Origin of Product |

United States |

Metabolic Formation and Enzymatic Pathways of Cis 2a,3 Dihydroxy 3 Methylcholanthrene

Parent Compound Biotransformation: Pathways of 3-Methylcholanthrene (B14862) Metabolism

3-Methylcholanthrene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH), undergoes extensive biotransformation primarily in the liver. researchgate.net This metabolic process is a prerequisite for its carcinogenic activity, converting the relatively inert hydrocarbon into reactive metabolites capable of interacting with cellular macromolecules like DNA. researchgate.netsigmaaldrich.com The metabolism of 3-MC is initiated by Phase I enzymes, which introduce or expose functional groups on the molecule. oup.comnih.gov

Initial metabolic steps for 3-MC involve oxidation, leading to a variety of oxygenated derivatives. nih.gov Studies have identified several major metabolites, including 1-hydroxy-3-methylcholanthrene (B1201948) and 1-keto-3-methylcholanthrene. nih.gov The metabolic activation of 3-MC can proceed through various pathways, and the specific metabolites formed are dependent on the enzymatic machinery of the cell and the tissue in which metabolism occurs. researchgate.net One of the crucial pathways involves the formation of dihydrodiols, which are precursors to highly reactive diol epoxides. researchgate.netnih.gov Chemical oxidation of 3-methylcholanthrene has been shown to produce all five possible dihydrodiols, including cis-2a,3-dihydroxy-3-methylcholanthrene. nih.gov

Phase I Metabolic Activation Leading to Dihydrodiol Formation

The formation of dihydrodiols from 3-MC is a key step in its metabolic activation. This process begins with the generation of an epoxide across a double bond in the aromatic ring system, a reaction catalyzed by cytochrome P450 enzymes. This epoxide is then hydrolyzed to a dihydrodiol. researchgate.net

Role of Cytochrome P450 Enzymes (CYPs) in Hydroxylation and Epoxide Generation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the Phase I metabolism of xenobiotics, including PAHs like 3-MC. oup.comnih.govnih.gov These enzymes catalyze the initial oxidative attack on the 3-MC molecule, leading to the formation of an epoxide intermediate. researchgate.net This epoxidation is a critical activation step, as the resulting epoxides are electrophilic and can react with cellular nucleophiles. The expression of these enzymes can be induced by exposure to PAHs, including 3-MC itself. nih.govnih.gov

Within the CYP superfamily, the CYP1 family, particularly isoforms CYP1A1 and CYP1B1, plays a pivotal role in the metabolic activation of PAHs. researchgate.netoup.com These enzymes are primarily responsible for converting PAHs into epoxide intermediates. researchgate.net

CYP1A1: Historically, CYP1A1 was considered the principal enzyme in the activation of procarcinogenic PAHs. nih.gov Its expression is induced by 3-MC through the aryl hydrocarbon receptor (AHR), and it is highly active in metabolizing PAHs to reactive forms. nih.govrsc.org Studies have demonstrated that CYP1A1 is crucial for the metabolism of 3-MC, leading to the formation of intermediates that can bind to DNA. sigmaaldrich.com

CYP1B1: More recent research has established that CYP1B1 is also a key player in the metabolic activation of PAHs. nih.gov Like CYP1A1, its expression is inducible by PAHs via the AHR. nih.govresearchgate.net CYP1B1 is expressed in various tissues and is highly efficient at metabolizing a wide range of PAHs, including 7,12-dimethylbenz[a]anthracene (B13559) and benzo[a]pyrene, to their carcinogenic forms. oup.comnih.gov While both CYP1A1 and CYP1B1 have similar catalytic activities towards many procarcinogens, some specificity exists; for instance, CYP1A1 is more active in the activation of certain benz[a]anthracene trans-dihydrodiols. rsc.org The coordinated action of both CYP1A1 and CYP1B1 is significant in determining the carcinogenic potential of PAHs. researchgate.netnih.gov

Epoxide Hydrolase Activity in cis-Dihydrodiol Formation

Following the CYP-mediated formation of an epoxide on the 3-MC molecule, the enzyme microsomal epoxide hydrolase (mEH) plays a critical role. researchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form a dihydrodiol. capes.gov.br The activity of epoxide hydrolase is essential in the metabolic pathway that leads to diol epoxide formation. nih.gov Administration of 3-methylcholanthrene has been shown to induce the levels of epoxide hydrolase in liver microsomes.

The stereochemistry of this hydrolysis is significant. In mammalian systems, mEH typically catalyzes the addition of water to arene oxides to produce trans-dihydrodiols. nih.gov However, the specific compound of interest, this compound, has been identified following the chemical oxidation of 3-methylcholanthrene. nih.gov Furthermore, it has been tentatively identified as a metabolite in mouse skin and in incubations with rat liver microsomes, although the primary dihydrodiol products identified under these conditions are the trans isomers. nih.gov The formation of cis-dihydrodiols from PAHs by enzymatic action is more commonly associated with bacterial dioxygenases, which utilize a different mechanism than mammalian CYPs and epoxide hydrolases. nih.govnih.gov Therefore, while the cis-isomer is a known derivative, its formation via the canonical mammalian enzymatic pathway is atypical compared to its trans counterparts.

Stereoselective Metabolism and Isomeric Products

The metabolism of 3-methylcholanthrene is a stereoselective process, resulting in various isomeric products. The initial epoxidation by CYP enzymes and the subsequent hydrolysis by mEH can lead to different stereoisomers of dihydrodiols.

An examination of the dihydrodiols formed from 3-MC metabolism by rat-liver microsomal preparations revealed the presence of several trans-dihydrodiols, including trans-4,5-, trans-7,8-, trans-9,10-, and trans-11,12-dihydroxy-3-methylcholanthrene. nih.gov In contrast, a chemical oxidation system produced all five possible dihydrodiols, including both cis and trans isomers. nih.gov The specific isomers identified from chemical oxidation were:

this compound

trans-4,5-dihydro-4,5-dihydroxy-3-methylcholanthrene

trans-7,8-dihydro-7,8-dihydroxy-3-methylcholanthrene (B1212126)

trans-9,10-dihydro-9,10-dihydroxy-3-methylcholanthrene (B1208350)

cis-11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene

trans-11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene

This highlights the high degree of stereoselectivity of the enzymes involved in PAH metabolism. Epoxide hydrolase, for example, exhibits marked enantiomeric selectivity toward chiral K-region arene oxides. This enzymatic control dictates which specific isomers are formed in biological systems, ultimately influencing the compound's carcinogenic potential, as different diol-epoxide isomers can have vastly different biological activities.

Formation of cis-1,2-Dihydroxy-3-methylcholanthrene and Related cis-Diols

Investigations using rat-liver homogenates have successfully identified the formation of various metabolic products from 3-methylcholanthrene. nih.govnih.gov Among these are cis-dihydrodiols, notably cis-1,2-dihydroxy-3-methylcholanthrene. nih.govnih.gov The formation of these diols proceeds through an epoxide intermediate, which is subsequently hydrolyzed. While the primary pathway involves P450-mediated epoxidation followed by the action of epoxide hydrolase, studies have also shown that both 1-hydroxy- and 2-hydroxy-3-methylcholanthrene (B1205650) can be converted by these homogenates into products with the characteristics of cis- and trans-1,2-dihydroxy-3-methylcholanthrene. nih.govnih.gov This suggests multiple routes can lead to the formation of these dihydrodiols. Furthermore, even the keto forms, 3-methylcholanthren-1- and -2-one, were found to be converted into the isomeric 1,2-dihydroxy compounds. nih.govnih.gov

In studies with 3-methylcholanthrylene (B1213059), a related compound, a small quantity of the cis-1,2-dihydroxy compound was also detected as a metabolite. nih.govnih.gov This underscores the capability of the hepatic enzymatic system to produce the cis-diol configuration from various precursors.

Comparative Analysis with Trans-Dihydrodiol Isomers

The metabolism of 3-methylcholanthrene by rat-liver homogenates produces both cis- and trans-1,2-dihydroxy-3-methylcholanthrene. nih.govnih.gov The formation of the trans-isomer is often a major pathway in the metabolism of polycyclic aromatic hydrocarbons. A significant finding from these studies is the interconversion between the isomeric diols. nih.govnih.gov It was observed that the isomeric 1,2-dihydroxy compounds were each partially converted into the other isomer by the liver homogenates, indicating a dynamic equilibrium or a reversible enzymatic process under these experimental conditions. nih.govnih.gov When 3-methylcholanthrylene was used as the substrate, it was primarily converted into trans-1,2-dihydroxy-3-methylcholanthrene, although a smaller amount of the cis-isomer was also formed. nih.govnih.gov

Characterization of Metabolic Products of 3-Methylcholanthrene

Chromatographic investigations have been pivotal in separating and identifying the suite of metabolites produced from 3-methylcholanthrene. These include hydroxylated derivatives, keto metabolites, and conjugates.

Hydroxylated Metabolites (e.g., 1-hydroxy-, 2-hydroxy-3-methylcholanthrene)

Hydroxylation is a primary step in the metabolism of 3-MC. Studies with rat-liver homogenates have consistently shown the formation of 1-hydroxy-3-methylcholanthrene and 2-hydroxy-3-methylcholanthrene. nih.govnih.gov These monohydroxy derivatives are significant not only as primary metabolites but also as precursors for further metabolic transformations, including the formation of dihydrodiols and keto compounds. nih.govnih.govnih.gov Other hydroxylated products, such as 9- and 10-hydroxy-3-methylcholanthrene and 3-hydroxymethylcholanthrene (B1194663), have also been tentatively identified. nih.gov

Keto Metabolites (e.g., 1-keto-, 2-keto-3-methylcholanthrene)

Alongside hydroxylated metabolites, keto derivatives are also prominent products of 3-MC metabolism. Specifically, 3-methylcholanthren-1-one and 3-methylcholanthren-2-one have been identified in metabolic studies using rat-liver homogenates. nih.govnih.gov It has been suggested that these keto metabolites may arise from the chemical oxidation of the corresponding 1- and 2-hydroxy compounds. nih.gov However, these ketones are also metabolically active, as liver homogenates can convert them back into their related hydroxy compounds and into the isomeric 1,2-dihydroxy compounds. nih.govnih.gov

Glutathione (B108866) Conjugates

Conjugation with glutathione (GSH) is a major detoxification pathway for xenobiotics. In the metabolism of 3-methylcholanthrene, a glutathione conjugate, likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione, has been detected. nih.govnih.gov Another potential glutathione conjugate, possibly S-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione or a positional isomer, was identified from the metabolism of 3-methylcholanthrylene. nih.govnih.gov

Interestingly, chronic exposure of liver cells to 3-MC can disrupt glutathione homeostasis. Studies have shown that transformed liver cells exposed to 3-MC exhibit lower levels of GSH compared to non-tumorigenic cells. nih.govelsevierpure.com This decrease was linked to a significant reduction in the expression of γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, suggesting that chronic exposure may impair this crucial detoxification pathway. nih.govelsevierpure.com

Extrahepatic Metabolic Pathways Relevant to this compound Precursors

While the liver is the primary site of metabolism, extrahepatic tissues also possess the enzymatic machinery to metabolize 3-methylcholanthrene, which is significant for carcinogenesis in target organs. nih.gov The aryl hydrocarbon receptor (AHR) is a key protein that mediates the toxic effects of polycyclic aromatic hydrocarbons like 3-MC by regulating gene expression. nih.gov

Studies on human bone marrow preparations demonstrated that this tissue can metabolize 3-MC, producing major metabolites such as 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene. nih.gov This indicates that precursors to dihydrodiols can be formed directly in this extrahepatic site. nih.gov Furthermore, 3-MC is known to induce the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1 in extrahepatic tissues, including the lungs and mammary glands, which are known target organs for its carcinogenic effects. nih.gov This induction enhances the metabolic activation capacity of these tissues. nih.gov

Data Tables

Table 1: Key Metabolites of 3-Methylcholanthrene Identified in Rat Liver Homogenates

| Metabolite Class | Specific Compounds Identified | Reference |

| Dihydrodiols | cis-1,2-dihydroxy-3-methylcholanthrene, trans-1,2-dihydroxy-3-methylcholanthrene, 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene | nih.gov, nih.gov |

| Hydroxylated Metabolites | 1-hydroxy-3-methylcholanthrene, 2-hydroxy-3-methylcholanthrene, 9-hydroxy-3-methylcholanthrene (tentative), 10-hydroxy-3-methylcholanthrene (tentative), 3-hydroxymethylcholanthrene (tentative) | nih.gov, nih.gov |

| Keto Metabolites | 3-methylcholanthren-1-one, 3-methylcholanthren-2-one, 3-methylcholanthrene-1,2-quinone | nih.gov, nih.gov |

| Glutathione Conjugates | S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione (probable) | nih.gov, nih.gov |

Table 2: Metabolites Identified in Extrahepatic Tissues

| Tissue | Metabolites Identified | Relevant Enzymes Induced | Reference |

| Human Bone Marrow | 1-hydroxy-3-methylcholanthrene, 1-keto-3-methylcholanthrene | Not specified | nih.gov |

| Lungs, Mammary Glands | Not specified, but metabolic activation occurs | CYP1A1, CYP1B1 | nih.gov |

| Human Breast Cancer Cells | Not specified, but AHR-regulated gene expression occurs | CYP1A1, CYP1B1 | nih.gov |

Metabolism in Bone Marrow Preparations

The bone marrow is a vital site for hematopoiesis and can be a target for toxic compounds. Research has demonstrated that human bone marrow preparations are capable of metabolizing 3-methylcholanthrene. nih.govpsu.edu In vitro studies involving the incubation of 3-MC with human bone marrow have led to the identification of several metabolites.

The primary enzymatic pathway for the metabolism of PAHs in the bone marrow, as in the liver, involves the cytochrome P450 (CYP) enzyme system. These enzymes introduce an epoxide group across a double bond of the 3-MC molecule. This epoxide can then be hydrolyzed by epoxide hydrolase to form a dihydrodiol. While specific studies detailing the complete metabolite profile of 3-MC in bone marrow are limited, the established mechanism of PAH metabolism suggests that the formation of various dihydrodiol isomers, including cis-diols, is plausible.

However, direct evidence specifically identifying this compound as a metabolite in human bone marrow preparations is not prominently documented in the available scientific literature. Studies have successfully identified other major metabolites, as detailed in the table below. nih.gov

Table 1: Identified Metabolites of 3-Methylcholanthrene in Human Bone Marrow Preparations

| Metabolite | Method of Identification |

| 1-hydroxy-3-methylcholanthrene | HPLC and GC/MS |

| 1-keto-3-methylcholanthrene | HPLC and GC/MS |

Data derived from studies on human bone marrow incubations. nih.gov

The formation of these metabolites confirms that bone marrow possesses the necessary enzymatic capacity for the biotransformation of 3-methylcholanthrene, which could lead to the local formation of reactive intermediates. psu.edu

Metabolism in Other Extrahepatic Tissues (e.g., lung, skin)

The lung and skin are significant extrahepatic sites for the metabolism of PAHs, as they are often primary points of contact with environmental pollutants. The metabolic machinery in these tissues plays a crucial role in both detoxification and activation of compounds like 3-methylcholanthrene.

The metabolism of 3-MC in the skin has been a subject of interest due to its potent skin carcinogenicity. Studies have shown that mouse skin has the capacity to metabolize 3-MC into various derivatives, including dihydrodiols. osti.gov The formation of these dihydrodiols is a critical step in the metabolic activation pathway that can lead to the formation of highly reactive diol-epoxides. While several dihydrodiol metabolites of 3-MC have been explored for their tumorigenic activity, the specific identification and quantification of this compound in skin metabolism studies remain to be extensively detailed. osti.gov

In the lung, the administration of 3-MC has been shown to induce the expression of cytochrome P450 enzymes, particularly CYP1A1, which is heavily involved in the metabolism of PAHs. nih.gov This induction suggests an enhanced capacity of the lung tissue to metabolize 3-MC upon exposure. The metabolic process is understood to proceed via epoxidation followed by hydrolysis to dihydrodiols, similar to other tissues.

The general enzymatic pathway for the formation of dihydrodiols from 3-methylcholanthrene in extrahepatic tissues involves a two-step process:

Epoxidation: Cytochrome P450 enzymes catalyze the addition of an oxygen atom across a double bond of the 3-methylcholanthrene molecule, forming an epoxide.

Hydrolysis: Epoxide hydrolase then adds a molecule of water to the epoxide, opening the ring to form a dihydrodiol. The stereochemistry of the resulting diol (cis or trans) is dependent on the specific enzymes involved and the position of the initial epoxidation.

While the formation of various dihydrodiols of 3-MC in extrahepatic tissues is an established metabolic route, specific data focusing solely on the formation of this compound is limited in publicly available research.

Table 2: General Classes of 3-Methylcholanthrene Metabolites in Extrahepatic Tissues

| Tissue | Metabolite Class | Key Enzymes |

| Skin | Dihydrodiols, Diol-epoxides | Cytochrome P450, Epoxide Hydrolase |

| Lung | Dihydrodiols, Hydroxylated derivatives | Cytochrome P450 (e.g., CYP1A1) |

This table represents general findings on 3-MC metabolism in these tissues.

Analytical Methodologies for Research on Cis 2a,3 Dihydroxy 3 Methylcholanthrene and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of cis-2a,3-Dihydroxy-3-methylcholanthrene, enabling the separation of this specific dihydrodiol from a complex mixture of other metabolites of 3-methylcholanthrene (B14862).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-methylcholanthrene metabolites. nih.gov It has been instrumental in the tentative identification of this compound from mixtures produced by the chemical or enzymatic oxidation of 3-methylcholanthrene. nih.gov Both reversed-phase and normal-phase HPLC are employed to achieve separation based on the polarity of the metabolites.

In the analysis of dihydrodiol metabolites of 3-methylcholanthrene, reversed-phase HPLC is frequently used for initial separation. nih.gov For the separation of isomeric dihydrodiols, including the cis and trans forms, careful selection of the stationary and mobile phases is critical. The separation of enantiomers, which is vital for stereochemical analysis, can be achieved using chiral stationary phase (CSP) HPLC. For instance, enantiomers of hydroxy-metabolites of 3-methylcholanthrene have been successfully resolved using a CSP column.

| Parameter | Description | Source |

| Stationary Phase | C18 columns are commonly used for reversed-phase separation of polycyclic aromatic hydrocarbon metabolites. For chiral separations, a chiral stationary phase, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica, has been utilized for related compounds. | nih.gov |

| Mobile Phase | A gradient of water and an organic solvent, typically methanol (B129727) or acetonitrile, is commonly used for reversed-phase HPLC. The specific gradient profile is optimized to resolve the various metabolites. | nih.gov |

| Detection | UV-Visible detection is standard, with the wavelength set to the absorption maximum of the chromophore of the 3-methylcholanthrene ring system. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For the analysis of hydroxylated metabolites of 3-methylcholanthrene like this compound, derivatization is a necessary step to increase their volatility and thermal stability. The most common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Following derivatization, the TMS-ethers are separated on a capillary GC column and detected by a mass spectrometer. The retention time provides information for identification, while the mass spectrum gives detailed structural information based on the fragmentation pattern of the molecule. GC/MS has been used to identify various metabolites of 3-methylcholanthrene in biological samples.

| Parameter | Description | Source |

| Derivatization | Silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly performed to convert the diol to its more volatile TMS ether. | |

| GC Column | A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used for the separation of the derivatized metabolites. | |

| Ionization | Electron ionization (EI) at 70 eV is standard, leading to reproducible fragmentation patterns that can be compared to mass spectral libraries. | |

| Detection | A quadrupole or ion trap mass analyzer is commonly used to detect the characteristic ions and their relative abundances. |

Spectroscopic Characterization of Metabolites and Adducts

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for confirming its identity after separation.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic structure of the molecule. The UV spectrum of this compound is characteristic of the 3-methylcholanthrene aromatic ring system. nih.gov The position and intensity of the absorption bands are influenced by the substitution pattern and the stereochemistry of the hydroxyl groups. The UV spectra of the various dihydrodiol metabolites of 3-methylcholanthrene have been used, in conjunction with their chromatographic properties, for their identification. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a critical tool for determining the molecular weight and for obtaining structural information about this compound. The structures of the dihydrodiols of 3-methylcholanthrene, including the cis-2a,3-dihydroxy isomer, have been confirmed by mass spectral studies. nih.gov In GC/MS analysis, the fragmentation pattern of the derivatized compound provides a fingerprint for its identification. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

| Ion | Description | Source |

| Molecular Ion (M+) | The ion corresponding to the intact molecule, which confirms the molecular weight. For the TMS derivative of this compound, this would be the molecular ion of the disilylated compound. | nih.gov |

| Fragment Ions | Characteristic ions resulting from the cleavage of the molecule in the ion source. For silylated diols, losses of methyl groups (M-15) and trimethylsilanol (B90980) (M-90) are common fragmentation pathways. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. Since this compound is a chiral molecule, CD spectroscopy can be used to determine the absolute configuration of its enantiomers. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of the atoms in the molecule. The absolute configurations of enantiomeric metabolites of 3-methylcholanthrene have been determined using the exciton (B1674681) chirality CD method on their derivatives.

Radiochemical Assays for DNA Adducts (e.g., 32P-postlabeling assay)

The investigation of DNA adducts, which are segments of DNA covalently bound to a carcinogen, is fundamental to understanding the mechanism of chemical carcinogenesis. For metabolites of 3-methylcholanthrene, such as this compound, highly sensitive methods are required to detect these modifications in biological samples. The ³²P-postlabeling assay is an ultrasensitive radiochemical technique widely used for this purpose. nih.govnih.gov Its major advantage lies in its ability to detect extremely low levels of DNA adducts, as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides, using only microgram quantities of DNA. nih.gov This makes the assay suitable for a broad range of studies, from monitoring human exposure to environmental carcinogens to elucidating the activation pathways of chemical agents. nih.gov

The methodology involves a series of enzymatic steps to isolate, concentrate, and label the adducted nucleotides, allowing for their separation and quantification. nih.gov The process does not require the radiolabeling of the parent carcinogen before administration, as the label is introduced enzymatically to the DNA adducts after the DNA has been isolated and digested.

The general procedure for the ³²P-postlabeling assay can be summarized in four principal steps:

DNA Digestion: The isolated DNA sample is enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The resulting digest is treated to enrich the adduct fraction. This step is crucial for increasing the sensitivity of the assay by removing the bulk of normal, unmodified nucleotides. nih.gov

Radiolabeling: The enriched adducts are then labeled at their 5'-hydroxyl group through the transfer of ³²P-orthophosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Quantification: The ³²P-labeled adducts are separated using chromatographic techniques, typically multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov The separated adducts appear as spots on an autoradiogram, and their radioactivity is measured to quantify the level of adduction. nih.gov

This technique is applicable to a wide variety of chemical classes and can be used to analyze the complex mixture of adducts that may be formed from a compound like 3-methylcholanthrene. nih.gov While the ³²P-postlabeling assay provides exceptional sensitivity, it is essential to use other analytical methods, such as mass spectrometry, to confirm the chemical structure of the detected adducts.

Table 1: Key Steps of the ³²P-Postlabeling Assay

| Step | Description | Key Reagents/Enzymes | Purpose |

|---|---|---|---|

| 1 | DNA Digestion | Micrococcal nuclease, Spleen phosphodiesterase | To hydrolyze DNA into individual deoxynucleoside 3'-monophosphates. nih.gov |

| 2 | Adduct Enrichment | Nuclease P1 digestion or Butanol extraction | To remove normal nucleotides and concentrate the more hydrophobic adducts. nih.gov |

| 3 | 5'-Labeling | [γ-³²P]ATP, T4 Polynucleotide Kinase | To transfer a radioactive ³²P label to the 5'-position of the adducted nucleotides. nih.gov |

| 4 | Chromatographic Separation | Thin-Layer Chromatography (TLC), HPLC | To separate the different labeled adducts for identification and quantification. nih.gov |

| 5 | Detection & Quantification | Autoradiography, Scintillation counting | To visualize and measure the amount of radioactivity corresponding to each adduct. nih.gov |

Biochemical Assays for Enzyme Activity (e.g., Aryl Hydrocarbon Hydroxylase assay)

The metabolic activation of polycyclic aromatic hydrocarbons like 3-methylcholanthrene is a critical prerequisite for their carcinogenicity. This process is primarily mediated by the cytochrome P450 family of enzymes. The Aryl Hydrocarbon Hydroxylase (AHH) assay is a classic biochemical method used to measure the activity of these enzymes, particularly the induction of CYP1A1, in response to exposure to compounds like 3-methylcholanthrene (MCA). psu.edunih.gov The AHH assay quantifies the rate of hydroxylation of a substrate, typically benzo[a]pyrene, into fluorescent phenolic products. psu.edu

Research has shown that MCA is a potent inducer of AHH activity in various tissues and cell cultures. psu.edunih.gov This induction signifies an increase in the metabolic machinery capable of converting MCA into reactive intermediates, including dihydrodiols and diol-epoxides, which can then bind to DNA. Studies in different strains of mice have established a direct genetic link between the inducibility of AHH activity by MCA and susceptibility to MCA-induced lung cancers. nih.gov

In these studies, mice were categorized as "AHH responsive" or "AHH non-responsive" based on the activity of the Ah locus. AHH responsive mice (possessing the Ahb allele) showed significantly higher AHH activity in the liver after treatment with MCA compared to non-responsive mice (Ahd allele). nih.gov This increased enzyme activity correlated with a much higher incidence of lung tumors upon carcinogen administration, demonstrating the critical role of metabolic activation in tumorigenesis. nih.gov

Table 2: Correlation of AHH Inducibility and Lung Cancer Susceptibility in Mice Treated with 3-Methylcholanthrene

| Mouse Strain/Cross | AHH Phenotype | Hepatic AHH Activity (units/g wet wt liver)¹ | Lung Cancer Incidence |

|---|---|---|---|

| C57BL/6Cum | Responsive | 40-60 | High Susceptibility nih.gov |

| DBA/2Cum | Non-responsive | 7-11 | Low Susceptibility nih.gov |

| F1 (C57BL/6 x DBA/2) | Responsive | 40-60 | High Susceptibility nih.gov |

| Backcross (DBA/2 x F1) - Responsive Progeny | Responsive | N/A | Significantly Higher Incidence nih.gov |

| Backcross (DBA/2 x F1) - Non-responsive Progeny | Non-responsive | N/A | Significantly Lower Incidence nih.gov |

¹Activity measured following intraperitoneal treatment with 3-methylcholanthrene. nih.gov

More recent molecular studies have further elucidated this process. Using techniques like chromatin immunoprecipitation (ChIP), researchers have shown that MCA treatment leads to the recruitment of the Aryl Hydrocarbon Receptor (AHR) to the promoter regions of target genes, including CYP1A1, thereby activating their transcription. nih.gov These assays provide a more mechanistic understanding of how compounds like MCA induce the very enzymes responsible for their metabolic activation.

Chemoenzymatic Synthesis and Stereoisomer Generation for Research Purposes

The generation of specific metabolites and their stereoisomers is essential for toxicological research and for use as analytical standards. Chemoenzymatic synthesis, which combines chemical reactions with the use of biological catalysts like enzymes, offers a powerful strategy for producing these compounds with high regio- and stereoselectivity. rsc.org This approach is particularly valuable for creating chiral molecules like the various dihydrodiol metabolites of 3-methylcholanthrene. nih.gov

The metabolism of 3-methylcholanthrene can produce several dihydrodiols. Studies have utilized both chemical oxidation systems (e.g., ascorbic acid-ferrous sulphate-EDTA) and enzymatic systems (e.g., rat liver microsomal preparations) to generate and identify these metabolites. nih.gov Chemical oxidation tends to produce a wider array of isomers, whereas enzymatic reactions, reflecting biological processes, are more selective. nih.gov

Through these methods, researchers have successfully synthesized and characterized several key dihydrodiol metabolites of 3-methylcholanthrene. The structures and stereochemistry, including that of this compound, were confirmed using UV, mass, and NMR spectral studies. nih.gov

Table 3: Dihydrodiols of 3-Methylcholanthrene Identified from Chemical and Enzymatic Oxidation

| Dihydrodiol Metabolite | Formed by Chemical Oxidation¹ | Formed by Rat Liver Microsomes² |

|---|---|---|

| This compound | Yes | Tentatively Identified nih.gov |

| trans-4,5-Dihydro-4,5-dihydroxy-3-methylcholanthrene | Yes | Yes nih.gov |

| trans-7,8-Dihydro-7,8-dihydroxy-3-methylcholanthrene (B1212126) | Yes | Yes nih.gov |

| trans-9,10-Dihydro-9,10-dihydroxy-3-methylcholanthrene (B1208350) | Yes | Yes nih.gov |

| cis-11,12-Dihydro-11,12-dihydroxy-3-methylcholanthrene | Yes | Tentatively Identified nih.gov |

| trans-11,12-Dihydro-11,12-dihydroxy-3-methylcholanthrene | Yes | Yes nih.gov |

¹Using an ascorbic acid-ferrous sulphate-EDTA reaction mixture. nih.gov²Metabolism by microsomal preparations from the livers of normal and 3-methylcholanthrene-treated rats. nih.gov

For research purposes, the generation of individual stereoisomers is often necessary. Methods for separating stereoisomeric mixtures of diols have been developed that utilize enzymes for selective reactions. For example, enzymes can be used to selectively acylate or deacylate one stereoisomer in a mixture, allowing the modified compound to be easily separated from the unreacted isomer. google.com This technique of enzymatic resolution is crucial for obtaining stereochemically pure diols that can be used to study the specific biological activities of each isomer. google.com

Future Directions and Unanswered Questions in Cis 2a,3 Dihydroxy 3 Methylcholanthrene Research

Further Elucidation of Stereospecific Metabolic Pathways and Enzymes

A primary avenue for future investigation lies in the detailed characterization of the enzymatic machinery responsible for the stereospecific formation of cis-2a,3-Dihydroxy-3-methylcholanthrene. While it is known that 3-MC is metabolized by cytochrome P450 (CYP) enzymes and epoxide hydrolase, the specific isozymes that preferentially generate the cis-dihydrodiol isomer are not fully understood.

Research using rat liver microsomal preparations has been instrumental in identifying the formation of various dihydrodiol metabolites of 3-MC. These in vitro systems have shown that both cis and trans isomers are produced. However, the precise contributions of different CYP1A and CYP1B subfamily members, and potentially other enzymes, to the formation of the cis-2a,3-dihydroxy configuration warrant a more focused inquiry. Future studies will likely employ a combination of recombinant human enzymes and advanced mass spectrometry techniques to dissect these pathways with greater resolution.

A key unanswered question is the relative abundance and persistence of this compound in various tissues and cell types compared to its trans counterparts. Understanding the factors that govern the stereochemical outcome of 3-MC metabolism is crucial, as the spatial arrangement of the hydroxyl groups can significantly influence subsequent metabolic activation to ultimate carcinogens or detoxification.

Advanced Mechanistic Studies on Specific Cellular and Molecular Interactions

The biological activity of this compound is intrinsically linked to its interactions with cellular macromolecules. While research has extensively focused on the DNA-adducting properties of diol-epoxides derived from trans-dihydrodiols, the specific cellular and molecular targets of the cis-dihydrodiol remain a significant knowledge gap.

Future mechanistic studies will need to investigate whether this compound can be further metabolized to reactive intermediates and, if so, to characterize their interactions with DNA, RNA, and proteins. It is also plausible that this metabolite has biological effects independent of covalent binding, for instance, by modulating receptor signaling pathways or inducing oxidative stress. Recent studies on 3-MC have highlighted its ability to interact with receptors beyond the aryl hydrocarbon receptor (AHR), such as the G protein-coupled estrogen receptor (GPER), to stimulate cellular proliferation in cancer cells and associated fibroblasts. nih.gov Whether this compound shares or diverges from its parent compound in these interactions is an open and important question.

The potential for this metabolite to alter T-cell function, as has been demonstrated for 3-MC in mouse models, is another area ripe for exploration. nih.govresearchgate.net Understanding how specific metabolites influence the immune system could provide critical insights into the mechanisms of PAH-induced immunotoxicity and carcinogenesis.

Development of Novel In Vitro and In Vivo Research Models

Advancing our understanding of this compound necessitates the development and application of more sophisticated research models. While traditional 2D cell cultures and animal models have provided foundational knowledge, they often have limitations in fully recapitulating human-specific metabolism and complex tissue architecture.

The advent of three-dimensional (3D) organoid and "organ-on-a-chip" technologies presents a promising frontier. These models, which can incorporate multiple cell types in a more physiologically relevant microenvironment, could offer a more accurate platform for studying the stereospecific metabolism of 3-MC and the subsequent biological effects of its metabolites, including this compound. Organ culture systems of various tissues, such as skin, lung, and prostate, have already been utilized to study the uptake and metabolism of 3-MC and could be further adapted for more detailed metabolite-specific analyses. nih.govnih.gov

Furthermore, the development of humanized mouse models, which express human metabolic enzymes, will be invaluable. These models can provide a more accurate in vivo system for studying the human-relevant pathways of 3-MC metabolism and the toxicokinetics of its specific metabolites.

Integration with Systems Biology Approaches to PAH Metabolism and Effects

The complexity of PAH metabolism, with its multiple competing pathways and diverse biological effects, calls for an integrative, systems-level approach. Future research should aim to incorporate data on this compound into broader systems biology models of PAH toxicity.

This involves combining multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive network models of how 3-MC and its metabolites perturb cellular systems. Such models can help to identify critical nodes and pathways that are dysregulated following exposure and can generate new hypotheses about the specific roles of metabolites like this compound.

Physiologically based pharmacokinetic (PBPK) modeling will also be crucial. nih.govresearchgate.net By integrating in vitro metabolic data with in vivo physiological parameters, PBPK models can predict the tissue-specific concentrations and fate of individual metabolites, providing a more quantitative framework for risk assessment. These models can help to address the significant challenge of understanding the health effects of complex PAH mixtures, where competitive metabolism can alter the toxicological profile of individual compounds.

By pursuing these future directions, the scientific community can move towards a more complete understanding of the role of this compound in the broader context of PAH-induced disease, paving the way for more accurate risk assessment and the development of novel preventative and therapeutic strategies.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of cis-2a,3-Dihydroxy-3-methylcholanthrene, and how are key signals interpreted?

- Methodology : Use NMR and NMR to identify stereochemical arrangements. For example, the methyl group at C-3 in the cis isomer shows deshielding in NMR (e.g., ppm in NMR for cis-2a). Correlate chemical shifts with steric and electronic effects of substituents, but note that shielding/deshielding trends alone may not suffice for unambiguous assignments due to steric interactions .

- Validation : Confirm stereochemistry via X-ray crystallography (as done for cis-2a in ) or chiral HPLC after derivatization (e.g., benzoyl esters) to resolve enantiomers .

Q. How can researchers synthesize cis-2a,3-Dihydroxy-3-methylcholanthrene with controlled diastereoselectivity?

- Synthetic Strategy : Optimize reaction conditions using asymmetric catalysis (e.g., iridium catalysts) under controlled hydrogen pressure (1–5 atm H) and low temperatures (0°C). Adjust solvent polarity (e.g., ethanol/DCM mixtures) and base concentration (e.g., [KOtBu] = 0.008–0.034 M) to favor cis isomer formation .

- Analysis : Monitor diastereomeric ratios (cis:trans) via NMR of crude mixtures and isolate products using column chromatography (e.g., alumina) .

Advanced Research Questions

Q. What thermodynamic and kinetic factors govern the equilibrium between cis- and trans-2a isomers during synthesis?

- Mechanistic Insight : Under thermodynamic control (e.g., warming to room temperature), steric repulsion between substituents (e.g., methoxycarbonyl and phenyl groups) destabilizes the trans isomer, favoring cis-2a. Protonated intermediates (e.g., cyclohexadienyl cations) may mediate isomer interconversion .

- Experimental Validation : Perform variable-temperature NMR to track isomer ratios and computational modeling (e.g., molecular orbital calculations) to predict stability trends .

Q. How do steric parameters influence NMR signal assignments for cis-2a,3-Dihydroxy-3-methylcholanthrene derivatives?

- Challenges : Steric hindrance in cis isomers can alter expected shielding/deshielding patterns. For example, the methyl group at C-3 in cis-2a exhibits unexpected deshielding despite proximity to electronegative groups, complicating structural assignments .

- Resolution : Combine DEPT and 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. Cross-reference with X-ray crystallographic data to validate spatial arrangements .

Q. What methodological pitfalls exist in correlating photocyclization reactivity with electronic properties of cis-2a analogs?

- Case Study : For difuryl/dithienyl-ethylene analogs of cis-2a, ground-state (q) vs. excited-state (q*) reactivity predictions may conflict. Experimental yields (e.g., 90% for 2-a vs. 24% for 2) suggest q-based models better align with observed trends .

- Recommendation : Use hybrid computational-experimental approaches (e.g., HMO calculations paired with UV/Vis spectroscopy) to clarify reaction pathways .

Data Contradictions and Analytical Considerations

Q. How should researchers address discrepancies in NMR data for cis-2a derivatives across studies?

- Example : In phospholane oxides, NMR shifts for cis-2a (−48.5 ppm) and trans-la (−49.8 ppm) differ marginally, yet steric effects may override electronic trends. Always report solvent (e.g., DCC13, CH) and temperature conditions to contextualize data .

- Standardization : Adopt IUPAC guidelines for NMR reporting and validate against certified reference materials (e.g., NIST data) .

Q. Why do some synthetic routes yield mixed isomers despite stereoselective conditions?

- Root Cause : Competing pathways (e.g., protonation-deprotonation equilibria or radical intermediates) may lead to byproducts. For example, thiyl radical elimination in 3-a analogs reduces photocyclization yields .

- Mitigation : Introduce chiral auxiliaries or kinetic trapping agents (e.g., Lewis acids) to suppress undesired pathways .

Methodological Best Practices

- Stereochemical Analysis : Always pair NMR with chiral separation techniques (e.g., HPLC on Chiralcel OD-3) for enantiopure samples .

- Computational Modeling : Use density functional theory (DFT) to predict steric/electronic effects on reactivity and correlate with experimental outcomes .

- Data Transparency : Report reaction scales, solvent purity, and instrument calibration details to enhance reproducibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.